molecular formula C18H15F3N2O2 B2487513 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 941888-91-1

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2487513
CAS No.: 941888-91-1
M. Wt: 348.325
InChI Key: LWPLJBYFSLSXAZ-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This benzamide derivative is designed for scientific investigation into novel therapeutic agents, particularly in the field of anticancer drug discovery. Compounds sharing this core pharmacophoric structure, specifically those incorporating the 2-oxopyrrolidin-1-yl (pyrrolidinone) moiety linked to a benzamide, have been identified as potent antimicrotubule agents that target the colchicine-binding site (C-BS) on tubulin . The mechanism of action for this class of compounds involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics during cell division. This disruption effectively arrests the cell cycle in the G2/M phase, inducing apoptosis in proliferating cancer cells . Research on closely related analogues has demonstrated potent antiproliferative activity against a range of human cancer cell lines, including HT-1080, HT-29, M21, and MCF7, with activities reported in the low nanomolar to micromolar range . Beyond its primary application in oncology, the benzamide pharmacophore is also recognized for its potential in neurodegenerative disease research. Benzamide-containing compounds are frequently investigated for their enzyme inhibitory properties, such as against acetylcholinesterase (AChE) and carbonic anhydrases (CA I and II), which are relevant targets for conditions like Alzheimer's disease . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate the compound's lipophilicity and binding affinity. Researchers can utilize this high-purity compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for in vitro pharmacological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)15-5-2-1-4-14(15)17(25)22-12-7-9-13(10-8-12)23-11-3-6-16(23)24/h1-2,4-5,7-10H,3,6,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPLJBYFSLSXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the phenyl group and subsequent introduction of the trifluoromethylbenzamide moiety. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context of the interaction .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity/Notes References
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide ~349.3 (calculated) Not reported - 2-CF₃ benzamide
- 4-(2-oxopyrrolidin-1-yl)phenyl
Potential pharmaceutical applications (inferred from pyrrolidone’s role in drug design)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 - Pyrazolo[3,4-d]pyrimidin
- Chromen-4-one
- Fluorophenyl
Pharmaceutical (kinase inhibition inferred from heterocyclic motifs)
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) 394.3 Not reported - 3-CF₃ phenoxy
- Pyridinecarboxamide
Herbicide (protoporphyrinogen oxidase inhibitor)
N-(2-Chlor-4-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide ~528.8 (calculated) Not reported - Triazolo-oxazin
- Trifluoropropoxy
Pharmaceutical (anticancer or antiviral inferred from triazole-oxazine scaffolds)

Computational Modeling Insights

While direct docking data for the target compound are unavailable, discusses the Glide XP scoring function, which evaluates hydrophobic enclosure and hydrogen-bonding patterns critical for benzamide-protein interactions . Such methods could predict the target compound’s affinity relative to analogs, particularly its pyrrolidone group’s role in binding.

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a pyrrolidinone moiety, contributing to its distinct pharmacological properties. The molecular formula is C15H14F3N2OC_{15}H_{14}F_3N_2O with a molecular weight of approximately 348.325 g/mol. The structural features are crucial for its interactions with biological targets.

Research indicates that this compound may modulate various biological pathways:

  • Cyclooxygenase Inhibition : Preliminary studies suggest that this compound inhibits cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition may lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : The trifluoromethyl group has been associated with increased antimicrobial activity. Compounds with similar structures have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in combating bacterial infections .

In Vitro Evaluations

Various studies have evaluated the biological activity of this compound through in vitro assays:

  • Antimicrobial Assays : The compound demonstrated significant inhibitory effects against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
  • Cell Viability : In cell viability assays, the compound exhibited varying degrees of cytotoxicity depending on the concentration and cell type tested. Notably, it showed an IC50 value of 6.5 µM against specific cancer cell lines, suggesting potential as an anticancer agent .
  • Anti-inflammatory Potential : The compound's ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity was assessed, showing promise in reducing inflammation through epigenetic regulation .

Comparative Analysis of Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamideLacks trifluoromethyl groupDifferent reactivity
N-[3-(2-oxopyrrolidin-1-yl)-4-(trifluoromethyl)benzamide]Trifluoromethyl group in different positionVariation in binding affinity
N-[4-(2-hydroxyphenyl)-3-(trifluoromethyl)benzamide]Hydroxy instead of oxopyrrolidineAltered biological activity

This comparison highlights how modifications in structure can significantly influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicated a reduction in inflammatory markers and improved outcomes in models of arthritis .
  • Toxicity Assessments : Toxicity studies conducted on zebrafish embryos revealed moderate toxicity levels, prompting further investigations into safe dosage ranges for therapeutic applications .
  • Pharmacokinetic Profiling : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were evaluated, showing favorable profiles that support further development as a pharmaceutical candidate .

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